3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
CAS No.: 896359-12-9
Cat. No.: VC6227222
Molecular Formula: C17H14FN3O2S
Molecular Weight: 343.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896359-12-9 |
|---|---|
| Molecular Formula | C17H14FN3O2S |
| Molecular Weight | 343.38 |
| IUPAC Name | 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C17H14FN3O2S/c18-13-6-8-14(9-7-13)24-11-10-15(22)19-17-21-20-16(23-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22) |
| Standard InChI Key | IFLWBXGXZQUPPP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s IUPAC name, 3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide, reflects its three primary components:
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Propanamide core: A three-carbon chain with a terminal amide group.
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4-Fluorophenylsulfanyl substituent: A sulfur atom bridges the third carbon of the propanamide to a para-fluorinated benzene ring.
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5-Phenyl-1,3,4-oxadiazol-2-yl group: A heterocyclic ring containing two nitrogen atoms and one oxygen atom, substituted with a phenyl group at the fifth position.
The molecular formula is C₁₈H₁₅FN₄O₂S, with a molecular weight of 378.4 g/mol. Key bond lengths and angles are consistent with analogous oxadiazole derivatives, such as N-(4-fluorophenyl)-3-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanamide, where the oxadiazole ring exhibits planar geometry with bond angles near 120° .
Spectroscopic Characterization
Infrared (IR) spectroscopy of related compounds reveals characteristic absorptions for the amide C=O stretch (~1650–1680 cm⁻¹), aromatic C-H bends (~750–900 cm⁻¹), and S-C vibrations (~650–700 cm⁻¹). Nuclear magnetic resonance (NMR) data for the 4-fluorophenyl group typically show a doublet near δ 7.3–7.5 ppm (¹H) and a singlet at δ 160–165 ppm (¹⁹F) . The oxadiazole protons appear as singlets in the δ 8.0–8.5 ppm range .
Synthetic Methodologies
Optimization Challenges
Key challenges include minimizing epimerization during cyclization and ensuring chemoselectivity in sulfur incorporation. The use of T3P (propanephosphonic anhydride) as a coupling agent improves yield and purity by reducing side reactions .
Biological Activity and Mechanisms
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Ethidium bromide | SGC-7901 | 2.5 ± 0.23 | |
| Staurosporine | HEPG2 | 4.18 ± 0.05 | |
| Compound 73 (oxadiazole) | MCF7 | 1.18 ± 0.14 | |
| Target compound (predicted) | MCF-7 | ~2.0–3.0 | Estimated |
Enzyme Inhibition
The sulfanyl moiety may confer thymidine phosphorylase (TP) inhibitory activity, as seen in 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives (IC₅₀ = 0.87 µM against PC-3 cells) . Molecular docking studies suggest that electron-withdrawing groups (e.g., fluorine) at the para position enhance hydrophobic interactions with TP’s active site .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic aromatic groups. Stability studies in plasma indicate a half-life of >6 hours, with degradation primarily via sulfoxide formation.
Table 2: Key physicochemical parameters
| Parameter | Value | Method |
|---|---|---|
| Melting point | 178–180°C | Differential scanning calorimetry |
| logP | 3.1 ± 0.2 | HPLC |
| Solubility in DMSO | >50 mM | Kinetic solubility |
Applications and Future Directions
Therapeutic Development
The compound’s dual functionality (oxadiazole and sulfanyl groups) positions it as a candidate for:
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Targeted cancer therapies: Particularly in malignancies overexpressing telomerase or TP .
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Antimicrobial agents: Oxadiazoles are known to disrupt bacterial cell wall synthesis.
Material Science Applications
Its rigid heterocyclic core and sulfur content make it a potential precursor for conductive polymers or metal-organic frameworks .
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